Deferoxamine 2,2,2-trifluoroacetate is a derivative of desferrioxamine, a well-known iron chelator originally derived from the bacterium Streptomyces pilosus. This compound has gained attention due to its enhanced solubility and stability compared to its parent compound, making it a valuable tool in various scientific applications. It is classified as a chelating agent that binds to ferric ions (Fe³⁺), facilitating their removal from biological systems.
Deferoxamine 2,2,2-trifluoroacetate is synthesized through modifications of desferrioxamine B, which is commercially available and widely used in clinical settings for treating iron overload conditions. The trifluoroacetate modification enhances its pharmacokinetic properties and increases its efficacy in certain applications.
The synthesis of deferoxamine 2,2,2-trifluoroacetate involves several key steps, typically starting from desferrioxamine B. The general approach includes:
One common synthetic route involves the use of trifluoroacetic acid in the presence of a suitable base to facilitate the formation of the trifluoroacetate ester. The reaction conditions are generally optimized for temperature and time to maximize yield and purity.
Deferoxamine 2,2,2-trifluoroacetate features a complex molecular structure characterized by multiple functional groups that facilitate its chelation properties. The presence of trifluoroacetate enhances its hydrophilicity and solubility in aqueous environments.
Deferoxamine 2,2,2-trifluoroacetate participates in various chemical reactions typical for hydroxamic acids:
The chelation process is characterized by a high affinity for iron ions, which can be quantified using spectrophotometric methods to measure the formation constants of the complexes.
The mechanism by which deferoxamine 2,2,2-trifluoroacetate exerts its effects can be summarized as follows:
Research indicates that deferoxamine's binding affinity for iron is significantly enhanced by the presence of electron-withdrawing groups like trifluoroacetate, which stabilize the complex.
Deferoxamine 2,2,2-trifluoroacetate finds applications in various fields:
This compound continues to be an important subject of research due to its unique properties and potential therapeutic benefits in managing iron-related disorders.
The chemical derivatization of deferoxamine (DFO) into its 2,2,2-trifluoroacetate (TFA) salt form represents a significant advancement in chelator pharmaceutical chemistry. This salt is synthesized through an acid-base reaction where trifluoroacetic acid protonates the primary amine groups of deferoxamine B, resulting in a crystalline solid with enhanced stability and solubility profiles compared to the mesylate form. The molecular formula of the compound is C₂₇H₄₉F₃N₆O₁₀, with a molecular weight of 674.7 g/mol, and it features hydroxamic acid groups essential for iron coordination [2]. Modern synthetic routes employ protected hydroxylamine intermediates and succinic anhydride condensations to assemble the polyhydroxamate backbone, followed by TFA salt formation under controlled pH conditions. The InChI identifier (1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7)) confirms its structural specificity [2] [4]. A critical innovation involves chromatographic purification using reverse-phase HPLC with TFA-containing mobile phases, which simultaneously purifies and converts the free base to the TFA salt. This method achieves >99.5% purity by eliminating residual solvents and metal ions that compromise chelation efficacy [4].
Table 1: Comparative Analysis of Deferoxamine Salt Synthetic Methods
Synthetic Parameter | Trifluoroacetate Route | Mesylate Route |
---|---|---|
Reaction Yield | 78-82% | 85-88% |
Crystallization Solvent | Acetonitrile-TFA (95:5) | Methanol-Water |
Residual Solvent Limits | <50 ppm (ICH Q3C) | <300 ppm |
Thermal Stability (TGA) | Decomp. >220°C | Decomp. >195°C |
Aqueous Solubility (25°C) | 45 mg/mL | 32 mg/mL |
Deferoxamine is natively produced by Streptomyces pilosus via a non-ribosomal peptide synthetase (NRPS) pathway that couples N⁵-acetyl-N⁵-hydroxycadaverine with succinyl-CoA to form the hydroxamate-linked siderophore. Fermentation optimization has focused on iron-limited conditions (≤5 μM Fe³⁺) to derepress biosynthetic gene clusters, alongside carbon/nitrogen source modulation. Glucose-fed batch reactors with dissolved oxygen maintained at 30% saturation yield 3.2 g/L deferoxamine—a 40% increase over conventional media [1] [6]. Critical process parameters include:
Table 2: Fermentation Performance Metrics for DFO Production
Fermentation Parameter | Baseline Condition | Optimized Condition |
---|---|---|
Duration | 120 hours | 96 hours |
Biomass Yield | 15 g DCW/L | 22 g DCW/L |
DFO Titers | 2.3 g/L | 4.8 g/L |
Carbon Source | Sucrose (40 g/L) | Glucose (60 g/L) |
Nitrogen Source | Soybean Meal (15 g/L) | Ammonium Citrate (20 g/L) |
The assembly of deferoxamine’s linear polyhydroxamate backbone presents three scalability hurdles: stereoselective hydroxamate formation, chain length heterogeneity, and TFA counterion stoichiometry control. Industrial synthesis faces yield limitations during the condensation of N-hydroxy-N-acetylcadaverine with succinic anhydride, where racemization at Cα reduces iron-binding affinity. Microwave-assisted synthesis (80°C, 30 min) improves coupling efficiency to 92% versus 68% for conventional thermal methods [4]. Purification challenges arise from:
Table 3: Purification Efficacy of Chromatographic Methods
Technique | Resin/Matrix | Key Impurity Removed | Reduction Efficiency |
---|---|---|---|
Ion-Exchange | Dowex 50WX4 (H⁺ form) | Succinic Acid | 98.2% |
Size Exclusion | Sephadex LH-20 | Oligomeric Hydroxamates | 89.7% |
Reverse-Phase HPLC | C18 (Acetonitrile/TFA gradient) | Ferrioxamine Complexes | 99.5% |
Deferoxamine TFA salt must comply with ICH Q3A/B guidelines for impurity thresholds, requiring identification of 13 potential contaminants. Principal impurities include:
Table 4: Regulatory Specifications for Key Impurities
Impurity Designation | Chemical Structure | Acceptance Criterion | Detection Method |
---|---|---|---|
EP Impurity J | Truncated Terminal Amide | ≤0.10% | HPLC-UV (220 nm) |
N-Oxide Derivative | Hydroxamate N-Oxidation | ≤0.05% | LC-HRMS |
Ferrioxamine | Iron Complex (m/z 614.2) | ≤0.01% | ICP-MS/Colorimetry |
Residual TFA | CF₃COOH | ≤100 ppm | ¹⁹F-NMR |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4